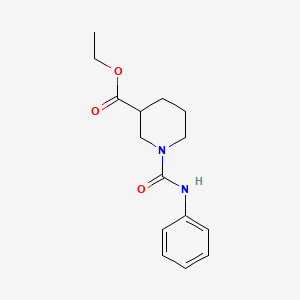![molecular formula C22H19FN4O3 B4193419 N-(2-{5-[(4-fluorobenzoyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B4193419.png)
N-(2-{5-[(4-fluorobenzoyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide
Übersicht
Beschreibung
N-(2-{5-[(4-fluorobenzoyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide, also known as PFI-2, is a small molecule inhibitor that targets the histone lysine demethylase enzyme, KDM6A. PFI-2 is a potent and selective inhibitor of KDM6A, which has been shown to play a crucial role in the development of various cancers, including breast, lung, and prostate cancer.
Wirkmechanismus
N-(2-{5-[(4-fluorobenzoyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide is a selective inhibitor of KDM6A, which is a histone lysine demethylase enzyme that plays a crucial role in the development of various cancers. KDM6A is responsible for the removal of the H3K27me3 histone mark, which is associated with the activation of tumor suppressor genes. The inhibition of KDM6A by this compound results in the accumulation of the H3K27me3 histone mark, which leads to the silencing of tumor suppressor genes and the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have potent biochemical and physiological effects in preclinical models of breast, lung, and prostate cancer. The inhibition of KDM6A by this compound results in the accumulation of the H3K27me3 histone mark, which leads to the silencing of tumor suppressor genes and the inhibition of cancer cell growth and proliferation. This compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-{5-[(4-fluorobenzoyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide has several advantages for lab experiments, including its high potency and selectivity for KDM6A, which allows for the specific inhibition of this enzyme. This compound has also been shown to be effective in preclinical models of breast, lung, and prostate cancer, which makes it a promising therapeutic agent for the treatment of these cancers. However, there are also limitations to the use of this compound in lab experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on N-(2-{5-[(4-fluorobenzoyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide, including the development of more potent and selective inhibitors of KDM6A, the exploration of its potential use in combination with other therapeutic agents, and the investigation of its safety and efficacy in clinical trials. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for this compound in humans, as well as its potential use in the treatment of other types of cancer.
Wissenschaftliche Forschungsanwendungen
N-(2-{5-[(4-fluorobenzoyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide has been extensively studied for its potential use as a therapeutic agent in the treatment of various cancers. The inhibition of KDM6A by this compound results in the accumulation of the H3K27me3 histone mark, which is associated with the silencing of tumor suppressor genes. This leads to the inhibition of cancer cell growth and proliferation. This compound has been shown to be effective in preclinical models of breast, lung, and prostate cancer.
Eigenschaften
IUPAC Name |
N-[2-[5-[(4-fluorobenzoyl)amino]-1-methylbenzimidazol-2-yl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3/c1-27-18-9-8-16(25-21(28)14-4-6-15(23)7-5-14)13-17(18)26-20(27)10-11-24-22(29)19-3-2-12-30-19/h2-9,12-13H,10-11H2,1H3,(H,24,29)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDLRALNYVFOLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)N=C1CCNC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-diethyl-4-({[2-(4-morpholinyl)ethyl]amino}methyl)aniline dihydrochloride](/img/structure/B4193337.png)
![3-(allyloxy)-N-[cyclopentyl(phenyl)methyl]benzamide](/img/structure/B4193344.png)
![2-chloro-N-[6-(dimethylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]benzamide](/img/structure/B4193346.png)

![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(2-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4193370.png)

![1-(1-ethyl-1H-1,2,4-triazol-5-yl)-N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}ethanamine](/img/structure/B4193387.png)
![N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2-thiophenecarboxamide](/img/structure/B4193393.png)
![3'-(2-phenoxyethyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B4193399.png)

![4-[1-acetyl-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B4193404.png)
![N-[4-({4-[3-(isobutylamino)-4-nitrophenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B4193405.png)

![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-phenylpropyl)glycinamide](/img/structure/B4193434.png)